13,14-dehydro-15-cyclohexyl Carbaprostacyclin

Beschreibung

Eigenschaften

IUPAC Name |

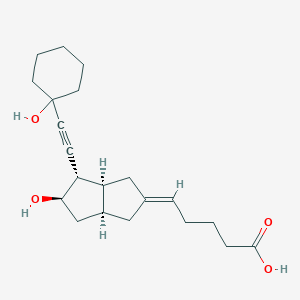

(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIPMFCHTFFLFR-PRYZLTTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI2), a potent endogenous mediator with significant vasodilatory and anti-platelet aggregation properties. This technical guide delineates the primary and alternative mechanisms of action of this synthetic analog, providing a comprehensive overview for research and drug development applications. The core mechanism involves the activation of the prostacyclin I2 receptor (IP receptor), a G-protein coupled receptor, which subsequently triggers a cascade of intracellular signaling events. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Primary Mechanism of Action: IP Receptor Activation and cAMP Signaling

The principal mechanism of action for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, like other prostacyclin analogs, is through the activation of the IP receptor.[1][2] The IP receptor is predominantly coupled to the Gs alpha subunit of the heterotrimeric G protein.[3][4] Upon agonist binding, a conformational change in the receptor induces the exchange of GDP for GTP on the Gs alpha subunit. This activation leads to the dissociation of the Gs alpha subunit, which then stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][5]

The elevation of intracellular cAMP is a critical second messenger that mediates the majority of the physiological effects of prostacyclin analogs, including vasodilation and inhibition of platelet aggregation.[1][4]

Signaling Pathway Diagram

References

- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Synthesis of Optically Active 15-Nonstereogenic Carbaprostacyclin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of optically active 15-nonstereogenic carbaprostacyclin analogs. These compounds are of significant interest in drug development due to their potential for enhanced metabolic stability and selective biological activity. By removing the chiral center at the 15-position, common in natural prostaglandins and their analogs, these molecules can circumvent metabolic inactivation pathways and may exhibit altered receptor binding profiles. This guide details the synthetic strategies, key experimental protocols, and the underlying biological signaling pathways.

Core Synthetic Strategies

The asymmetric synthesis of 15-nonstereogenic carbaprostacyclins presents the challenge of controlling stereochemistry in the bicyclic core and the α-chain, while intentionally avoiding the introduction of chirality in the ω-chain at the C-15 position. A convergent approach is often favored, involving the synthesis of key building blocks that are later coupled to construct the final molecule.

A notable strategy is the conjugate addition-azoalkene-asymmetric olefination approach. This method allows for the stereocontrolled construction of the carbocyclic core and the subsequent introduction of the α- and ω-chains. Key transformations in this and other synthetic routes include:

-

Conjugate Addition: To establish the stereochemistry of the ω-side chain precursor on the cyclopentanone ring.

-

Asymmetric Olefination (e.g., Horner-Wadsworth-Emmons reaction): To introduce the α-side chain with control over the geometry of the double bond.

-

Palladium-catalyzed Cross-Coupling Reactions: For the formation of key carbon-carbon bonds.

-

Julia-Kocienski Olefination: To construct the (E)-double bond in the ω-side chain.

Data Presentation: Synthesis of 15-Deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin (15-deoxy-TIC)

The following tables summarize quantitative data for the key steps in the synthesis of 15-deoxy-TIC, a representative optically active 15-nonstereogenic carbaprostacyclin.

Table 1: Key Reaction Yields and Stereoselectivity

| Step No. | Reaction | Starting Material | Product | Yield (%) | Stereoselectivity (diastereomeric ratio or ee) |

| 1 | Conjugate Addition | Bicyclic azoalkene & Alkenylcopper derivative | Hydrazone intermediate | Not specified | High stereoselectivity |

| 2 | Asymmetric Olefination (Horner-Wadsworth-Emmons) | Bicyclic ketone | α,β-unsaturated ester | Not specified | High (E)-selectivity |

| 3 | Regioselective Deconjugation | α,β-unsaturated ester | β,γ-unsaturated ester | Not specified | High selectivity |

| 4 | Julia-Kocienski Olefination | Aldehyde precursor | (E)-alkene of ω-side chain | Not specified | High (E)-selectivity |

Note: Specific yield percentages and detailed stereoselectivity data were not available in the reviewed literature abstracts. Access to full-text articles would be required for complete data compilation.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of 15-nonstereogenic carbaprostacyclin analogs.

Protocol 1: Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction for α-Chain Installation

This protocol describes the general procedure for the olefination of a bicyclic ketone intermediate to introduce the α-side chain.

Materials:

-

Bicyclic ketone intermediate

-

Chiral Horner-Wadsworth-Emmons reagent (e.g., a chiral phosphonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the chiral phosphonate reagent in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A strong base (e.g., NaH) is added portion-wise to the solution, and the mixture is stirred for 30 minutes to generate the phosphonate ylide.

-

A solution of the bicyclic ketone in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for a specified time (typically 1-4 hours) until TLC analysis indicates the consumption of the starting ketone.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with EtOAc.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated ester.

Protocol 2: Conjugate Addition of an Organocuprate to a Bicyclic Enone

This protocol outlines the general steps for the 1,4-addition of an organocuprate to a bicyclic enone to introduce the precursor to the ω-side chain.

Materials:

-

Bicyclic enone

-

Organocopper reagent (e.g., a Gilman cuprate, LiR₂Cu)

-

Anhydrous ether or THF

-

Organolithium or Grignard reagent for cuprate preparation

-

Copper(I) salt (e.g., CuI or CuBr·SMe₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The organocopper reagent is prepared in situ by reacting an organolithium or Grignard reagent with a copper(I) salt in an anhydrous ethereal solvent at low temperature (e.g., -78 °C to 0 °C).

-

A solution of the bicyclic enone in the same anhydrous solvent is cooled to -78 °C under an inert atmosphere.

-

The freshly prepared organocuprate solution is added slowly to the enone solution via cannula.

-

The reaction mixture is stirred at low temperature for a period determined by reaction monitoring (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

-

The resulting crude product is purified by flash chromatography to yield the desired conjugate addition product.

Mandatory Visualizations

Signaling Pathway of Carbaprostacyclin Analogs

Carbaprostacyclin analogs exert their biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

An In-depth Technical Guide to 13,14-dehydro-15-cyclohexyl Carbaprostacyclin: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Structure

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a synthetic analog of prostacyclin (PGI2) designed for enhanced chemical stability. The introduction of a dehydro bond at the 13,14 position and a cyclohexyl group at the 15-position contributes to its stability, while the replacement of the oxygen atom in the furanose ring with a methylene group (carbaprostacyclin) further enhances its resistance to hydrolysis.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 145375-81-1 | [1] |

| Molecular Formula | C₂₁H₃₀O₄ | [1] |

| Formula Weight | 346.5 g/mol | [1] |

| IUPAC Name | [3aS-(2E,3aα,4α,5β,6aα)]-5-[hexahydro-5-hydroxy-4-[(1-hydroxycyclohexyl)ethynyl]-2(1H)-pentalenylidene]-pentanoic acid | [1] |

| Physical Form | A solution in ethanol | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 1 year | [1] |

Solubility Data

| Solvent | Solubility | Reference |

| DMF | >10 mg/ml | [1] |

| DMSO | >5 mg/ml | [1] |

| Ethanol | >20 mg/ml | [1] |

| PBS (pH 7.2) | >80 mg/ml | [1] |

Chemical Structure

References

The Biological Activity of Stable Prostacyclin (PGI2) Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of stable prostacyclin (PGI2) analogs, a class of synthetic molecules that mimic the therapeutic effects of endogenous prostacyclin. These analogs are pivotal in the management of various cardiovascular and pulmonary conditions, most notably pulmonary arterial hypertension (PAH). This document delves into their quantitative pharmacological data, the intricate signaling pathways they modulate, and the detailed experimental protocols used to characterize their activity.

Quantitative Pharmacological Data

The biological activity of stable PGI2 analogs is primarily characterized by their binding affinity to prostanoid receptors and their potency in eliciting downstream cellular responses. The following tables summarize the key quantitative data for several prominent PGI2 analogs, facilitating a comparative analysis of their pharmacological profiles.

Table 1: Binding Affinities (Ki, nM) of Stable PGI2 Analogs for Prostanoid Receptors

| Analog | IP Receptor (Human) | EP1 Receptor (Human) | EP2 Receptor (Human) | EP3 Receptor (Human) | EP4 Receptor (Human) | DP1 Receptor (Human) |

| Iloprost | 3.9 | 1.1 | >1000 | >1000 | >1000 | >1000 |

| Treprostinil | 32 | >1000 | 3.6 | >1000 | >1000 | 4.4 |

| Beraprost | 16 (mouse) | - | - | - | - | - |

| Cicaprost | 10 (mouse) | - | - | - | - | - |

| Selexipag (MRE-269) | 20 | >10000 | >10000 | >10000 | >10000 | >10000 |

Table 2: Functional Potency (EC50, nM) of Stable PGI2 Analogs

| Analog | cAMP Elevation (Human Cells) | Platelet Aggregation Inhibition (IC50, nM) |

| Iloprost | 0.37 | - |

| Treprostinil | 1.9 | - |

| Beraprost | - | - |

| Cicaprost | - | - |

| Selexipag (MRE-269) | 32 | - |

Signaling Pathways of Stable PGI2 Analogs

The biological effects of stable PGI2 analogs are mediated through complex signaling networks. The primary pathway involves the activation of the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor. However, evidence also points towards the involvement of other prostanoid receptors and nuclear receptors, namely peroxisome proliferator-activated receptors (PPARs).

The Canonical IP Receptor-cAMP Signaling Pathway

Activation of the IP receptor by a PGI2 analog triggers a cascade of intracellular events culminating in vasodilation and inhibition of platelet aggregation.[1]

Alternative Signaling via Peroxisome Proliferator-Activated Receptors (PPARs)

Recent studies have revealed that the biological activities of some PGI2 analogs are also mediated through the activation of PPARs, a family of nuclear receptors that regulate gene expression.[2][3][4] This alternative pathway contributes to the anti-proliferative and anti-inflammatory effects of these analogs.

Experimental Protocols

The characterization of the biological activity of stable PGI2 analogs relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a PGI2 analog for its target receptors.[5][6]

Objective: To quantify the affinity of a test PGI2 analog for the IP receptor.

Materials:

-

HEK-293 cells stably expressing the human IP receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Radiolabeled PGI2 analog (e.g., [3H]-Iloprost)

-

Unlabeled test PGI2 analog

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the IP receptor to confluency.

-

Harvest the cells and homogenize them in cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radiolabeled PGI2 analog to each well.

-

Add increasing concentrations of the unlabeled test PGI2 analog to the wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular cAMP Measurement Assay

This assay measures the functional consequence of IP receptor activation by quantifying the production of the second messenger, cyclic AMP (cAMP).[7][8]

Objective: To determine the potency (EC50) of a test PGI2 analog in stimulating cAMP production.

Materials:

-

Human pulmonary artery smooth muscle cells (HPASMCs) or other suitable cell line

-

Cell culture medium

-

Test PGI2 analog

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed HPASMCs in a multi-well plate and grow to confluency.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with increasing concentrations of the test PGI2 analog for a short period (e.g., 15 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells with the provided lysis buffer.

-

-

cAMP Quantification (ELISA):

-

Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate and a fixed amount of HRP-labeled cAMP to wells coated with an anti-cAMP antibody.

-

After incubation and washing steps, add a substrate that is converted by HRP to a colored product.

-

Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the PGI2 analog concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay assesses the ability of PGI2 analogs to inhibit platelet aggregation, a key therapeutic effect.[9][10][11][12][13]

Objective: To determine the inhibitory potency (IC50) of a test PGI2 analog on platelet aggregation.

Materials:

-

Freshly drawn human whole blood (anticoagulated with citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., ADP, collagen)

-

Test PGI2 analog

-

Light transmission aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed to obtain PRP.

-

Centrifuge the remaining blood at a high speed to obtain PPP.

-

-

Aggregometry:

-

Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation.

-

Replace the PRP with PPP and set the 100% aggregation baseline.

-

Place a fresh aliquot of PRP in the aggregometer and add the test PGI2 analog at various concentrations.

-

After a short pre-incubation, add a platelet agonist to induce aggregation.

-

The aggregometer measures the change in light transmission as platelets aggregate.

-

-

Data Analysis:

-

Record the maximum percentage of aggregation for each concentration of the test PGI2 analog.

-

Plot the percentage of inhibition of aggregation against the logarithm of the PGI2 analog concentration.

-

Determine the IC50 value, the concentration of the analog that inhibits platelet aggregation by 50%.

-

Conclusion

Stable PGI2 analogs represent a cornerstone in the treatment of pulmonary arterial hypertension and other related vascular disorders. Their therapeutic efficacy stems from their ability to activate the prostacyclin IP receptor, leading to vasodilation and inhibition of platelet aggregation through the canonical cAMP signaling pathway. Furthermore, emerging evidence of their activity through PPARs highlights a more complex and multifaceted mechanism of action, contributing to their anti-proliferative and anti-inflammatory properties. A thorough understanding of their quantitative pharmacology, elucidated through the detailed experimental protocols described herein, is essential for the continued development and optimization of this critical class of therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the field of prostacyclin-based therapies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. benchchem.com [benchchem.com]

- 4. PPAR-δ in Vascular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. arborassays.com [arborassays.com]

- 9. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet Function Analyzed by Light Transmission Aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Receptor Binding Profile of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a stable synthetic analog of prostacyclin (PGI2). Like endogenous PGI2, it is a potent inhibitor of platelet aggregation and a vasodilator. These effects are primarily mediated through its interaction with the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family. Understanding the binding profile of this compound is crucial for elucidating its mechanism of action, predicting its therapeutic effects, and assessing its potential for off-target interactions. This guide provides a detailed overview of the receptor binding characteristics of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, supported by experimental methodologies and pathway visualizations.

To offer a representative quantitative perspective on the selectivity of such a molecule, this guide presents the binding profile of MRE-269, the active metabolite of Selexipag, a well-characterized and highly selective IP receptor agonist.[2][3] This data serves as a valuable surrogate for understanding the expected selectivity of a targeted IP receptor agonist like 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.

Receptor Binding Profile

The following table summarizes the binding affinities of MRE-269, the active metabolite of the selective IP receptor agonist Selexipag, for a range of human prostanoid receptors. This profile highlights the compound's high affinity and selectivity for the IP receptor.

| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] |

| IP | MRE-269 | 20 [2][3] |

| EP1 | MRE-269 | >2600[2] |

| EP2 | MRE-269 | >2600[2] |

| EP3 | MRE-269 | >2600[2] |

| EP4 | MRE-269 | >2600[2] |

| DP1 | MRE-269 | >2600[2] |

| FP | MRE-269 | >2600[2] |

| TP | MRE-269 | >2600[2] |

Table 1: Binding affinities (Ki) of MRE-269 for human prostanoid receptors. Data is indicative of a highly selective IP receptor agonist.

Experimental Protocols

The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Protocol: Competitive Radioligand Binding Assay for Prostanoid Receptors

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., 13,14-dehydro-15-cyclohexyl Carbaprostacyclin) for a specific prostanoid receptor subtype by measuring its ability to displace a known radioligand.

2. Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293, CHO) recombinantly expressing the human prostanoid receptor of interest (e.g., IP, EP1, EP2, etc.).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [3H]-Iloprost for the IP receptor).

-

Test Compound: 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, unlabeled agonist or antagonist for the receptor (e.g., 10 µM Iloprost).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.

-

Scintillation Cocktail and Counter.

3. Procedure:

-

Membrane Preparation: Thaw the receptor-containing cell membranes on ice and dilute to the appropriate concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to yield a sufficient signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + high concentration of unlabeled ligand.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of this research, the following diagrams, generated using the DOT language, depict the primary signaling pathway of the IP receptor and a typical experimental workflow for a competitive binding assay.

IP Receptor Signaling Pathway

Competitive Radioligand Binding Assay Workflow

References

- 1. Entre las marcas de nuestros más de 25 colaboradores desta… [cymitquimica.com]

- 2. 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Pharmacokinetics and Metabolism of Carbaprostacyclin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of key carbaprostacyclin derivatives, including iloprost, beraprost, treprostinil, and cicaprost. These synthetic analogs of prostacyclin (PGI₂) are crucial in the treatment of various vascular disorders, most notably pulmonary arterial hypertension (PAH). This document details their absorption, distribution, metabolism, and excretion (ADME) profiles, the analytical methodologies used for their quantification, and the primary signaling pathways they activate.

Introduction to Carbaprostacyclin Derivatives

Carbaprostacyclin derivatives are a class of synthetic molecules that mimic the physiological effects of the endogenous prostacyclin, PGI₂. A potent vasodilator and inhibitor of platelet aggregation, PGI₂'s therapeutic use is limited by its chemical instability and very short half-life. The development of more stable carbaprostacyclin analogs has been a significant advancement in the management of diseases characterized by vasoconstriction and platelet hyperactivity. This guide focuses on the pharmacokinetic and metabolic characteristics that differentiate these derivatives and inform their clinical application.

Pharmacokinetic Profiles

The pharmacokinetic properties of carbaprostacyclin derivatives vary significantly based on their chemical structure and route of administration. The following tables summarize key pharmacokinetic parameters for iloprost, beraprost, treprostinil, and cicaprost in humans.

Table 1: Pharmacokinetic Parameters of Iloprost in Humans

| Parameter | Intravenous Infusion | Oral Administration | Inhalation | Reference(s) |

| Bioavailability | 100% | 16 ± 4% | Not Determined | [1] |

| Tmax (Time to Peak Plasma Concentration) | End of infusion | 10 ± 6 min | 2 - 4 min post-inhalation | [1][2] |

| Cmax (Peak Plasma Concentration) | 46 ± 8 pg/mL (1 ng/kg/min); 135 ± 24 pg/mL (3 ng/kg/min) | 251 ± 32 pg/mL (1 µg/kg) | Dose-dependent | [1][2] |

| Half-life (t½) | Biphasic: 3-4 min and 0.5 h | ~0.5 h | ~20-30 min | [1] |

| Clearance (CL) | 16 ± 5 mL/min/kg (in PAOD patients); 10 ± 5 mL/min/kg (in patients with hepatic dysfunction) | - | - | [3][4] |

| Volume of Distribution (Vd) | - | - | - | |

| Protein Binding | ~60% | ~60% | ~60% |

Table 2: Pharmacokinetic Parameters of Beraprost in Humans

| Parameter | Oral Administration (40 µg) | Reference(s) |

| Bioavailability | - | |

| Tmax (Time to Peak Plasma Concentration) | 0.58 ± 0.48 h | [5] |

| Cmax (Peak Plasma Concentration) | 601.14 ± 214.81 pg/mL | [5] |

| AUC₀-t (Area Under the Curve) | 1020.41 ± 214.63 pg·h/mL | [5] |

| Half-life (t½) | - | |

| Clearance (CL) | - | |

| Volume of Distribution (Vd) | - | |

| Protein Binding | - |

Note: A study on a 120 µg sustained-release tablet in subjects with normal kidney function (Stage 1 CKD) reported a Cmax of 84.9 ± 22.9 pg/mL and an AUC₀-₄₈h of 978 ± 226 pg·h/mL.[6]

Table 3: Pharmacokinetic Parameters of Treprostinil in Humans

| Parameter | Intravenous/Subcutaneous Infusion | Oral Administration | Inhalation | Reference(s) |

| Bioavailability | 100% (SC) | 17% | 64-72% | [7] |

| Tmax (Time to Peak Plasma Concentration) | ~10 h to steady state (SC) | 4 - 6 h | 0.12 - 0.25 h | [7] |

| Cmax (Peak Plasma Concentration) | Dose-dependent | Dose-dependent | 0.91 - 1.32 ng/mL (54 µg dose) | [7][8] |

| Half-life (t½) | ~4 hours | ~4 hours | ~4 hours | |

| Clearance (CL) | ~30 L/hr (for a 70 kg person) | - | - | [7] |

| Volume of Distribution (Vd) | 14 L (for a 70 kg person) | - | - | [7] |

| Protein Binding | ~91% | ~91% | ~91% |

Note: Intravenous and subcutaneous administrations are bioequivalent at steady state.[8]

Table 4: Pharmacokinetic Parameters of Cicaprost in Humans

| Parameter | Intravenous Infusion (2.1 µg over 60 min) | Oral Administration (7.6 µg) | Reference(s) |

| Bioavailability | 100% | Complete | [9] |

| Tmax (Time to Peak Plasma Concentration) | End of infusion | 23 ± 5 min | [9] |

| Cmax (Peak Plasma Concentration) | ~100 pg/mL | 251 ± 90 pg/mL | [9] |

| Half-life (t½) | Biphasic: 3-4 min and 64 ± 21 min | 115 ± 30 min | [9] |

| Clearance (CL) | 3.8 ± 0.5 mL/min/kg | - | [9] |

| Volume of Distribution (Vd) | - | - | |

| Protein Binding | - | - |

Metabolism of Carbaprostacyclin Derivatives

The metabolic pathways of carbaprostacyclin derivatives are a key determinant of their duration of action and potential for drug-drug interactions.

Iloprost: The primary metabolic pathway for iloprost is β-oxidation of the carboxyl side chain. This process leads to the formation of dinor- and tetranor-iloprost, which are pharmacologically inactive and are excreted mainly in the urine.

Beraprost: Beraprost is metabolized through several pathways, including β-oxidation of the α-side chain, oxidation of the C15-hydroxyl group, and hydrogenation of the double bond. The major metabolite is 2,3-dinor-beraprost. Studies indicate that cytochrome P450 enzymes are not major contributors to its metabolism.

Treprostinil: Treprostinil undergoes significant hepatic metabolism, primarily mediated by CYP2C8, with a minor contribution from CYP2C9. The metabolites are then excreted in the urine (approximately 79%) and feces (approximately 13%).

Cicaprost: Cicaprost is notably resistant to metabolic degradation, particularly β-oxidation, due to the presence of an oxygen atom in its pentanoic acid side chain. It is largely excreted unchanged in the urine.

Caption: Metabolic pathways of carbaprostacyclin derivatives.

Signaling Pathways

Carbaprostacyclin derivatives exert their therapeutic effects primarily through activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Binding of the agonist to the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

References

- 1. Pharmacokinetics and pharmacodynamics of the prostacyclin analogue iloprost in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The safety and pharmacokinetics of rapid iloprost aerosol delivery via the BREELIB nebulizer in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of iloprost in patients with severe peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of iloprost in patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and vasodilating effect study of beraprost sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pharmacokinetics of Beraprost Sodium Following Single Oral Administration to Subjects With Impaired Kidney Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of 3H-cicaprost in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Prostacyclin (PGI2) is a potent endogenous eicosanoid with significant vasodilatory and anti-platelet aggregatory effects. However, its therapeutic application is limited by its chemical instability. This has led to the development of stable synthetic analogs, such as 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, which retain the beneficial pharmacological properties of PGI2 with improved stability, making them attractive candidates for therapeutic development. This carbaprostacyclin analog is characterized by a 13,14-dehydro bond and a C-15 cyclohexyl substitution, modifications that contribute to its stability and potent biological activity.

Pharmacological Profile

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Its primary pharmacological effect is the potent inhibition of platelet aggregation.

Quantitative Data

The available quantitative data for the biological activity of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is summarized in the table below.

| Assay | Parameter | Value | Reference |

| ADP-induced Platelet Aggregation (Human Platelet-Rich Plasma) | ED50 | ~40 nM | --INVALID-LINK-- |

| ADP-induced Platelet Aggregation (Washed Human Platelets) | ED50 | ~77 nM | --INVALID-LINK-- |

| IP Receptor Binding Affinity | Ki | Data not available | |

| Adenylyl Cyclase Activation | EC50 | Data not available |

Mechanism of Action: The IP Receptor Signaling Pathway

As an analog of prostacyclin, 13,14-dehydro-15-cyclohexyl Carbaprostacyclin exerts its effects through the activation of the IP receptor, which is coupled to the Gs alpha subunit of a heterotrimeric G protein. This initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and vasodilation.

Figure 1. IP Receptor Signaling Pathway.

Synthesis

While a detailed, step-by-step synthesis protocol for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is not publicly available, the general approach for synthesizing similar 13,14-dehydroprostacyclin analogs involves the formation of a 5-bromo-6,9α-epoxy derivative from a prostaglandin F2α analog, followed by esterification and dehydrobromination to create the prostacyclin ring structure.

Experimental Protocols

The following sections detail representative experimental protocols for the characterization of prostacyclin analogs like 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.

Platelet Aggregation Inhibition Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Figure 2. Platelet Aggregation Inhibition Assay Workflow.

Methodology:

-

Platelet Preparation: Human whole blood is collected in anticoagulant. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets are prepared by further centrifugation of PRP and resuspension in a suitable buffer.

-

Assay Performance: Platelet suspension (either PRP or washed platelets) is placed in an aggregometer cuvette and pre-incubated with various concentrations of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin or vehicle control at 37°C.

-

Induction of Aggregation: An aggregating agent, such as adenosine diphosphate (ADP), is added to induce platelet aggregation.

-

Measurement: The change in light transmittance through the platelet suspension is monitored over time. As platelets aggregate, the transmittance increases.

-

Data Analysis: The percentage inhibition of aggregation at each concentration of the test compound is calculated relative to the vehicle control. The ED50 value, the concentration of the compound that causes 50% inhibition of aggregation, is determined by plotting the percentage inhibition against the log of the compound concentration.

Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity of a compound to its target receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human IP receptor are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the IP receptor (e.g., [³H]-iloprost) and varying concentrations of the unlabeled test compound (13,14-dehydro-15-cyclohexyl Carbaprostacyclin).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay (Representative Protocol)

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase.

Methodology:

-

Cell Culture: Cells expressing the IP receptor are cultured to an appropriate density.

-

Assay Performance: The cells are incubated with varying concentrations of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA or TR-FRET).

-

Data Analysis: The amount of cAMP produced at each concentration of the test compound is determined. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated by plotting the cAMP concentration against the log of the compound concentration.

Development and Clinical Status

There is no publicly available information regarding the clinical development or trial status of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.

Conclusion

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a potent and stable synthetic analog of prostacyclin that demonstrates significant anti-platelet aggregatory effects. Its mechanism of action is through the activation of the IP receptor and the subsequent adenylyl cyclase/cAMP signaling pathway. While further studies are required to fully elucidate its pharmacological profile, particularly its receptor binding affinity and potency in activating adenylyl cyclase, it represents a promising scaffold for the development of novel anti-thrombotic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds.

A Technical Guide to 13,14-dehydro-15-cyclohexyl Carbaprostacyclin

Introduction

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a synthetic, chemically stable analog of prostacyclin (PGI2).[1] As a potent inhibitor of platelet aggregation, it is a valuable tool for researchers in cardiovascular and hematological fields.[1][2] This technical guide provides an in-depth overview of its chemical properties, biological activity, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is presented below.

| Property | Value |

| InChIKey | LGIPMFCHTFFLFR-PRYZLTTQSA-N[1][3] |

| CAS Number | 145375-81-1[1][2][3] |

| Molecular Formula | C₂₁H₃₀O₄[1][2][3] |

| Formula Weight | 346.5 g/mol [1][2] |

| Solubility | DMF: >10 mg/mlDMSO: >5 mg/mlEthanol: >20 mg/mlPBS (pH 7.2): >80 mg/ml[1] |

Biological Activity

The primary biological activity of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is the inhibition of ADP-induced platelet aggregation. Its potency is comparable to that of carbaprostacyclin.[1]

| Assay | Effective Dose (ED₅₀) |

| ADP-induced aggregation of human platelets in Platelet-Rich Plasma (PRP) | ~40 nM[1] |

| ADP-induced aggregation of washed human platelets | 77 nM[1] |

Synthesis

The synthesis of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin has been reported, with one synthetic route starting from 1-Ethynyl-1-(trimethylsiloxy)cyclohexane.[4] A general synthetic approach for related 13,14-dehydroprostacyclin analogs involves the formation of a 5-bromo-6,9α-epoxy derivative from 13,14-dehydro-PGF2α, followed by esterification and dehydrobromination to create the prostacyclin structure.[5]

Mechanism of Action and Signaling Pathway

As a prostacyclin analog, 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is understood to exert its effects through the prostacyclin (IP) receptor, a G-protein coupled receptor. Binding of the ligand to the IP receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium levels and the inhibition of platelet aggregation and activation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. 13,14-DEHYDRO-15-CYCLOHEXYL CARBAPROSTACYCLIN synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of C21H30O4: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C21H30O4 represents a class of structurally related steroid hormones with profound physiological effects and diverse research applications. This technical guide provides an in-depth exploration of the core research uses, experimental methodologies, and signaling pathways associated with key compounds of this formula, including the mineralocorticoid 11-Deoxycorticosterone acetate (DOCA), the diagnostic marker 21-Deoxycortisol, and the novel androgen receptor antagonist Cortexolone 17α-propionate (Clascoterone).

11-Deoxycorticosterone Acetate (DOCA): Modeling Cardiovascular Disease

11-Deoxycorticosterone acetate (DOCA) is a potent synthetic mineralocorticoid widely utilized in preclinical research to induce hypertension and study the pathophysiology of cardiovascular disease. The DOCA-salt hypertensive model is a cornerstone for investigating the mechanisms of salt-sensitive hypertension, cardiac hypertrophy, and renal damage.[1]

Quantitative Data: Hemodynamic and Renal Effects of DOCA-Salt Hypertension

The following table summarizes typical quantitative data observed in the DOCA-salt hypertensive rat model.

| Parameter | Control Group | DOCA-Salt Group | Reference |

| Systolic Blood Pressure (mmHg) | 123 ± 2 | 203 ± 6 (at 4 weeks) | [2] |

| Heart Rate (beats/min) | ~350 | No significant change | [3] |

| Water Intake (ml/100g body weight/day) | Normal | Increased | [2] |

| Urine Output (ml/day) | Normal | Increased | [3] |

| Proteinuria | Minimal | Significantly increased | [1] |

| Cardiac Hypertrophy | Absent | Present | [4] |

Experimental Protocol: Induction of DOCA-Salt Hypertension in Rats

This protocol outlines the key steps for establishing the DOCA-salt hypertensive rat model.[3][4][5]

Materials:

-

Male Sprague-Dawley or Wistar rats (8-9 weeks old)

-

Deoxycorticosterone acetate (DOCA) pellets or injectable solution

-

1% Sodium Chloride (NaCl) drinking water

-

Standard rat chow

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for uninephrectomy

Procedure:

-

Acclimatization: House rats in standard conditions for at least one week prior to the experiment.

-

Uninephrectomy (Optional but common): Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and then remove the kidney. Suture the incision. Allow for a one to two-week recovery period. This enhances the hypertensive effect.[3][5]

-

DOCA Administration:

-

Salt Loading: Replace normal drinking water with a 1% NaCl solution.

-

Monitoring: Monitor blood pressure, heart rate, water intake, and urine output regularly for the duration of the study (typically 3-5 weeks).[3]

Signaling Pathway: DOCA and the Mineralocorticoid Receptor

DOCA exerts its effects primarily through the activation of the mineralocorticoid receptor (MR), a nuclear hormone receptor. This activation in the kidneys leads to increased sodium and water reabsorption, expanding blood volume and elevating blood pressure. In the cardiovascular system, MR activation promotes inflammation, fibrosis, and vascular dysfunction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijvets.com [ijvets.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Effects of a 15-Nonstereogenic Carbocyclic Prostacyclin Analogue on Human Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of a 15-nonstereogenic carbocyclic prostacyclin analogue, specifically MM706, on human platelet function. The removal of the stereogenic center at the 15-position offers potential advantages in chemical synthesis and stability. This document details its inhibitory effects on platelet aggregation, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and workflows.

Core Concept: Inhibition of Platelet Aggregation

The primary effect of the 15-nonstereogenic carbocyclic prostacyclin analogue MM706 on human platelets is the inhibition of aggregation.[1] As a prostacyclin (PGI2) mimetic, MM706 is designed to activate inhibitory signaling pathways within the platelet, thereby counteracting the pro-thrombotic signals that lead to clot formation. Its efficacy is evaluated by its ability to prevent platelets from clumping together when stimulated by various agonists.

Quantitative Data Summary

The inhibitory potency of MM706 has been quantified in studies using washed human platelets. The following table summarizes the key data, comparing MM706 to the endogenous prostacyclin (PGI2).[1]

| Compound | Parameter | Value (nM) | Condition |

| MM706 | IC50 | 77 | Washed Human Platelets |

| PGI2 | IC50 | 1.3 | Washed Human Platelets |

| MM706 | EC50 | 99 | Indomethacin-treated Uterine Artery |

| PGI2 | EC50 | 3.1 | Indomethacin-treated Uterine Artery |

-

IC50 (Inhibitory Concentration 50): The concentration of the compound required to inhibit platelet aggregation by 50%. A lower IC50 indicates higher potency.

-

EC50 (Effective Concentration 50): The concentration of the compound required to produce 50% of its maximal effect, in this case, vasodilation of the uterine artery.

Signaling Pathways

Platelet function is governed by a delicate balance between inhibitory and activatory signaling pathways. MM706, as a prostacyclin analogue, tips this balance towards inhibition.

Inhibitory Signaling Pathway of MM706

MM706 mimics prostacyclin, binding to the prostacyclin (IP) receptor on the platelet surface. This Gs protein-coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inhibits key components of the platelet activation machinery, ultimately preventing aggregation.

Caption: Inhibitory signaling pathway of the prostacyclin analogue MM706 in human platelets.

Opposing Pathway: Thromboxane A2 Receptor Activation

To understand the context in which MM706 acts, it is crucial to consider the primary activatory pathway mediated by Thromboxane A2 (TXA2). TXA2 analogues bind to the Thromboxane-Prostanoid (TP) receptor, a Gq and G12/13 coupled receptor.[2][3][4] This activation initiates a cascade involving phospholipase C (PLC), leading to increased intracellular calcium and diacylglycerol (DAG), which are key signals for platelet shape change, degranulation, and aggregation.[4][5]

References

- 1. A 15-nonstereogenic carbocyclic analogue of prostacyclin: effects on human platelets and uterine artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI2).[1] Like PGI2, it is a potent inhibitor of platelet aggregation and a vasodilator. Its stability makes it a valuable tool for in vitro and in vivo studies of the prostacyclin signaling pathway and its therapeutic potential. This document provides a detailed protocol for the proper handling, dissolution, and storage of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in ethanol, along with an overview of its primary signaling pathway.

Data Presentation

The solubility and stability of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in various solvents are summarized in the table below. This information is critical for preparing stock solutions and designing experiments.

| Solvent | Solubility | Recommended Storage Temperature | Stability of Solution |

| Ethanol | >20 mg/mL[1] | -20°C[1][2] | ≥ 1 year[1][2] |

| DMSO | ~5 mg/mL[2] | -20°C | Not specified; prepare fresh |

| Dimethylformamide | ~10 mg/mL[2] | -20°C | Not specified; prepare fresh |

| PBS (pH 7.2) | ~80 µg/mL | N/A | Not recommended for storage more than one day[2] |

Experimental Protocols

Protocol for Preparing an Ethanolic Stock Solution

This protocol describes the preparation of a concentrated stock solution of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in ethanol.

Materials:

-

13,14-dehydro-15-cyclohexyl Carbaprostacyclin (as a solid or pre-dissolved solution)

-

Anhydrous ethanol (200 proof, molecular biology grade)

-

Sterile, conical-bottom glass vials with Teflon-lined screw caps

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

-

Gentle stream of nitrogen gas (if starting from a pre-dissolved solution in a different solvent)

Procedure:

-

Equilibration: Allow the vial containing 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Preparation of Solvent: Ensure the anhydrous ethanol is at room temperature.

-

Dissolution (if starting from a solid): a. Carefully weigh the desired amount of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin and transfer it to a sterile glass vial. b. Add the appropriate volume of anhydrous ethanol to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of ethanol to 1 mg of the compound). c. Securely cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. d. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming to 37°C can also be applied, but avoid excessive heat.

-

Solvent Exchange (if starting from a pre-dissolved solution): a. If the compound is supplied in a solvent other than ethanol, this solvent can be removed by evaporation under a gentle stream of nitrogen gas. b. Once the original solvent has completely evaporated, immediately add the desired volume of anhydrous ethanol to the dried compound. c. Proceed with vortexing and sonication as described in step 3.

-

Storage: a. Once fully dissolved, overlay the solution with nitrogen or argon gas to minimize oxidation. b. Store the stock solution in the tightly sealed glass vial at -20°C.[1][2] c. When properly stored, the ethanolic solution is stable for at least one year.[1][2]

Protocol for Preparing Aqueous Working Solutions

For most biological experiments, the ethanolic stock solution will need to be diluted into an aqueous buffer. It is critical to prepare these aqueous solutions fresh for each experiment as the compound's stability is significantly reduced in aqueous media.

Materials:

-

Prepared ethanolic stock solution of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin

-

Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)

-

Sterile microcentrifuge tubes or other appropriate containers

Procedure:

-

Retrieve Stock Solution: Remove the ethanolic stock solution from the -20°C freezer and allow it to thaw at room temperature.

-

Dilution: a. In a sterile tube, add the desired volume of the aqueous buffer. b. Add the required volume of the ethanolic stock solution to the aqueous buffer to achieve the final desired concentration. It is recommended to add the stock solution directly to the buffer with gentle mixing to avoid precipitation. c. Ensure the final concentration of ethanol in the experimental system is low enough to not affect the biological assay.

-

Immediate Use: Use the freshly prepared aqueous working solution immediately. Storage of aqueous solutions for more than one day is not recommended.[2]

Mandatory Visualization

Signaling Pathway of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin

The primary signaling cascade initiated by 13,14-dehydro-15-cyclohexyl Carbaprostacyclin involves the activation of the prostacyclin receptor and the subsequent increase in intracellular cyclic AMP (cAMP).

Caption: Carbaprostacyclin signaling pathway.

Experimental Workflow for Preparing Solutions

The following workflow diagram illustrates the logical steps for preparing both stock and working solutions of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.

Caption: Workflow for solution preparation.

References

Using 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in platelet aggregation assays

Application Notes & Protocols

Topic: Using 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in Platelet Aggregation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable synthetic analog of prostacyclin (PGI₂), a potent endogenous inhibitor of platelet aggregation.[1][2][3] Its stability makes it an excellent candidate for in vitro studies compared to the chemically labile PGI₂. These application notes provide a detailed protocol for utilizing this compound to study the inhibition of platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for evaluating platelet function.[1] The compound exerts its antiplatelet effects by binding to prostacyclin (IP) receptors on the platelet surface, initiating a signaling cascade that elevates intracellular cyclic AMP (cAMP) levels and subsequently inhibits platelet activation.[1]

Mechanism of Action: Inhibitory Signaling Pathway

As a prostacyclin analog, 13,14-dehydro-15-cyclohexyl Carbaprostacyclin binds to the prostacyclin (IP) receptor, a G-protein coupled receptor on the platelet membrane.[1] This receptor is coupled to a stimulatory G-protein (Gs). Upon binding, the activated Gs protein stimulates adenylate cyclase, which catalyzes the conversion of ATP into cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, which inhibits the increase of intracellular Ca²⁺ and blocks the machinery required for platelet activation and aggregation.[1]

Data Presentation

The inhibitory potency of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is typically quantified by its half-maximal effective concentration (ED₅₀) or half-maximal inhibitory concentration (IC₅₀).

| Parameter | Matrix | Agonist | Value | Reference |

| ED₅₀ | Human Platelet-Rich Plasma (PRP) | ADP | ~40 nM | [2] |

| ED₅₀ | Washed Human Platelets | ADP | ~77 nM | [2] |

Note: ED₅₀ (Effective Dose, 50%) is used here as reported in the source and is conceptually equivalent to IC₅₀ (Inhibitory Concentration, 50%) in this context.

Experimental Workflow

The overall process involves isolating platelets from whole blood, performing the aggregation assay in the presence of the inhibitor and an agonist, and analyzing the resulting data to determine inhibitory potential.

Detailed Experimental Protocols

Materials and Reagents

-

Compound: 13,14-dehydro-15-cyclohexyl Carbaprostacyclin

-

Vehicle/Solvent: DMSO or Ethanol[2]

-

Agonists: Adenosine diphosphate (ADP), Collagen, Thrombin, Arachidonic Acid[1]

-

Anticoagulant: 3.2% Sodium Citrate

-

Blood Collection: Vacutainer tubes, 20G or 21G needles[4]

-

Equipment:

-

Light Transmission Aggregometer (e.g., Payton dual channel)[5]

-

Refrigerated centrifuge with a swing-out rotor

-

Incubator or water bath at 37°C

-

Calibrated pipettes

-

Aggregometer cuvettes with sterile stir bars

-

Plastic (not glass) tubes for blood and platelet handling

-

Preparation of Platelet-Rich and Platelet-Poor Plasma

This protocol is intended for healthy human volunteers who have abstained from antiplatelet medications (e.g., aspirin) for at least two weeks.[1][5]

-

Blood Collection: Draw whole blood via venipuncture into vacutainer tubes containing 3.2% sodium citrate anticoagulant.[1] Use a 9:1 ratio of blood to anticoagulant. Invert tubes gently to mix.

-

PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature (20-24°C) with the centrifuge brake turned off to prevent premature platelet activation.[1][4]

-

PRP Isolation: Carefully aspirate the upper, straw-colored layer (PRP) using a plastic pipette and transfer it to a sterile plastic tube. Keep it capped and at room temperature.

-

PPP Preparation: Re-centrifuge the remaining blood at a higher speed, approximately 2000 x g for 20 minutes at room temperature, to pellet the remaining cells.[1]

-

PPP Isolation: Collect the supernatant (Platelet-Poor Plasma) and transfer it to a new plastic tube. PPP will be used as the 100% aggregation reference.

Preparation of Compound Solutions

-

Stock Solution: Prepare a high-concentration stock solution of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in an appropriate solvent like DMSO or ethanol (e.g., 10 mM).[1][2]

-

Working Solutions: Perform serial dilutions of the stock solution in a suitable buffer (e.g., PBS, pH 7.2) to create a range of working concentrations.[1] The final concentration in the PRP should bracket the expected IC₅₀ value (e.g., 1 nM to 1 µM).

-

Vehicle Control: Prepare a vehicle control solution with the same final concentration of the solvent (e.g., DMSO) used in the highest concentration test sample.

Light Transmission Aggregometry (LTA) Procedure

-

Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.[1]

-

Calibration:

-

Assay Performance:

-

For each measurement, place a cuvette containing 450 µL of PRP and a stir bar into the 37°C incubation well of the aggregometer.

-

Add a small volume (e.g., 5 µL) of the inhibitor working solution or the vehicle control to the PRP.[1]

-

Incubate the mixture for 2-5 minutes at 37°C while stirring.[1]

-

Move the cuvette to the sample well and begin recording.

-

Add a predetermined concentration of a platelet agonist (e.g., ADP to a final concentration of 10 µM) to induce aggregation.[7]

-

Record the change in light transmission for 5-10 minutes or until the aggregation curve reaches a plateau.

-

Repeat for all desired inhibitor concentrations.

-

Data Analysis

-

Maximum Aggregation: Determine the maximum percentage of aggregation for each sample from the aggregation curve, where the baseline PRP is 0% and the PPP is 100%.[1]

-

Percentage Inhibition: Calculate the percentage of inhibition for each concentration of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin using the following formula: % Inhibition = [ (Max Aggregation_Vehicle - Max Aggregation_Inhibitor) / Max Aggregation_Vehicle ] * 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that produces 50% of the maximum inhibition.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in Pulmonary Circulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary arterial pressure and vascular remodeling, leading to right heart failure and death. Prostacyclin (PGI2) and its synthetic analogs are cornerstone therapies for pulmonary arterial hypertension (PAH), a subgroup of PH. These agents exert their therapeutic effects primarily through vasodilation of the pulmonary arteries and inhibition of vascular smooth muscle cell proliferation. 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of PGI2, suggesting its potential as a therapeutic agent for PH. These application notes provide a framework for conducting in vivo studies to evaluate the efficacy of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in a preclinical model of pulmonary hypertension.

Mechanism of Action: Prostacyclin Signaling Pathway

Prostacyclin and its analogs mediate their effects by binding to the prostacyclin (IP) receptor on the surface of pulmonary artery smooth muscle cells. This interaction activates G-protein-coupled signaling, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes vasodilation and inhibits cell proliferation. Some evidence also suggests that prostacyclin analogs may exert their antiproliferative effects through peroxisome proliferator-activated receptor-γ (PPARγ) signaling, particularly in diseased cells where IP receptor expression may be altered.

Representative In Vivo Efficacy Data

The following table summarizes representative quantitative data for the effects of a stable prostacyclin analog on pulmonary hemodynamics in a rodent model of pulmonary hypertension. This data is based on the known effects of compounds like Iloprost and serves as an example of expected outcomes.

| Hemodynamic Parameter | Vehicle Control (PAH) | Prostacyclin Analog Treated (PAH) | Percent Change |

| Mean Pulmonary Arterial Pressure (mmHg) | 55 ± 5 | 42 ± 4 | ↓ 23.6% |

| Right Ventricular Systolic Pressure (mmHg) | 60 ± 6 | 45 ± 5 | ↓ 25.0% |

| Pulmonary Vascular Resistance (mmHg/mL/min) | 0.8 ± 0.1 | 0.5 ± 0.08 | ↓ 37.5% |

| Cardiac Output (mL/min) | 75 ± 8 | 90 ± 10 | ↑ 20.0% |

| Systemic Arterial Pressure (mmHg) | 110 ± 10 | 95 ± 8 | ↓ 13.6% |

Values are presented as mean ± standard deviation.

Experimental Protocols

Animal Model: Monocrotaline-Induced Pulmonary Hypertension in Rats

The monocrotaline (MCT) rat model is a widely used and reproducible model for inducing pulmonary hypertension.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Monocrotaline (MCT)

-

Saline solution (0.9% NaCl)

-

Syringes and needles for injection

Protocol:

-

Acclimatize rats for at least one week before the experiment.

-

Prepare a solution of MCT in saline at a concentration of 60 mg/mL.

-

Induce pulmonary hypertension by a single subcutaneous injection of MCT (60 mg/kg body weight).

-

House the rats under standard conditions for 3-4 weeks to allow for the development of pulmonary hypertension.

-

Monitor the animals regularly for signs of distress.

Therapeutic Intervention with 13,14-dehydro-15-cyclohexyl Carbaprostacyclin

Materials:

-

13,14-dehydro-15-cyclohexyl Carbaprostacyclin

-

Vehicle solution (e.g., saline, PBS with a solubilizing agent if necessary)

-

Osmotic minipumps or appropriate delivery system for continuous infusion

-

Surgical tools for implantation of minipumps

Protocol:

-

After the development of pulmonary hypertension (e.g., 3-4 weeks post-MCT injection), randomly assign rats to either a vehicle control group or a treatment group.

-

Prepare the therapeutic agent in the appropriate vehicle at the desired concentration.

-

Implant osmotic minipumps subcutaneously for continuous delivery of either the vehicle or 13,14-dehydro-15-cyclohexyl Carbaprostacyclin at a predetermined dose. The treatment duration is typically 2-4 weeks.

Hemodynamic Assessment

Hemodynamic parameters are assessed at the end of the treatment period via right heart catheterization.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Pressure transducer and recording system

-

Catheters

-

Surgical tools

Protocol:

-

Anesthetize the rat.

-

Perform a right heart catheterization via the jugular vein.

-

Advance the catheter into the right ventricle and pulmonary artery.

-

Record right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Measure cardiac output using a method such as thermodilution.

-

Calculate pulmonary vascular resistance (PVR) as (mPAP - left atrial pressure) / cardiac output. Left atrial pressure can be estimated by the pulmonary capillary wedge pressure.

Histological Analysis

Protocol:

-

Following hemodynamic measurements, euthanize the animals.

-

Harvest the heart and lungs for histological analysis.

-

Dissect the heart to separate the right ventricle (RV) from the left ventricle and septum (LV+S) to determine the Fulton index (RV / (LV+S)), a measure of right ventricular hypertrophy.

-

Fix the lungs in formalin and embed in paraffin.

-

Stain lung tissue sections with hematoxylin and eosin (H&E) to assess pulmonary vascular remodeling, including medial wall thickness of the pulmonary arterioles.

Application Notes and Protocols for Cell-Based Assays of Prostacyclin Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prostacyclin receptor, also known as the IP receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in vasodilation, inhibition of platelet aggregation, and cytoprotection.[1] Agonists of the IP receptor, such as prostacyclin (PGI2) and its synthetic analogs, are of significant therapeutic interest for conditions like pulmonary arterial hypertension.[1][2] These application notes provide detailed protocols for key cell-based assays to identify and characterize prostacyclin receptor agonists. The primary signaling pathway activated by the IP receptor involves the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[1][2] Therefore, the most common assays for IP receptor agonists are designed to measure this increase in cAMP. Additionally, reporter gene assays and calcium mobilization assays can be adapted for this purpose.

Signaling Pathway of the Prostacyclin Receptor

Activation of the prostacyclin receptor by an agonist initiates a signaling cascade that leads to an increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.

Figure 1: Prostacyclin Receptor Signaling Pathway.

Key Cell-Based Assays

Several robust cell-based assays are available to screen for and characterize prostacyclin receptor agonists. The choice of assay depends on the specific research question, available equipment, and desired throughput.

cAMP Accumulation Assays

Direct measurement of intracellular cAMP is the most common and direct method to assess the activation of the prostacyclin receptor. Various commercial kits are available for this purpose, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence.

a. HTRF cAMP Assay

This assay is a competitive immunoassay that measures the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.[3]

Experimental Workflow:

Figure 2: HTRF cAMP Assay Workflow.

Detailed Protocol:

-

Cell Seeding:

-

Culture cells stably or transiently expressing the human prostacyclin receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

On the day of the assay, harvest cells and resuspend them in assay buffer.

-

Seed the cells into a 384-well white plate at an optimized density (e.g., 2,000-10,000 cells/well).

-

-

Compound Addition:

-

Prepare serial dilutions of the prostacyclin receptor agonist in assay buffer containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.[4]

-

Add the agonist dilutions to the cell plate. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes.[3]

-

-

Detection:

-

Prepare the HTRF detection reagents according to the manufacturer's instructions (e.g., Cisbio cAMP dynamic 2 kit). This typically involves diluting the d2-labeled cAMP and the anti-cAMP antibody labeled with a europium cryptate.

-